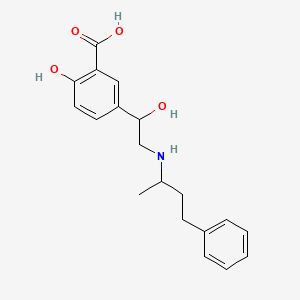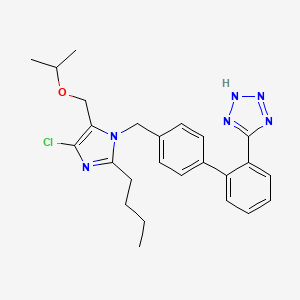
Bortezomib Impurity 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LDP-341-d15 , MG-341-d15 , or PS-341-d15 , is an internal standard used for quantifying the parent compound Bortezomib . Bortezomib itself is an anti-cancer medication primarily employed in treating multiple myeloma and mantle cell lymphoma . Now, let’s explore Bortezomib-d15 further.
Preparation Methods
Bortezomib-d15 is synthesized by incorporating deuterium isotopes into Bortezomib. The specific synthetic routes and reaction conditions for its preparation are not widely documented. it is typically produced through chemical modification of Bortezomib, replacing specific hydrogen atoms with deuterium atoms. Industrial production methods may involve specialized labeling techniques to achieve high deuterium incorporation.
Chemical Reactions Analysis
Bortezomib-d15 likely undergoes similar reactions as Bortezomib due to their structural similarity. These reactions include proteasome inhibition, which is the primary mechanism of action for both compounds. Common reagents and conditions used in these reactions are related to proteasome inhibition assays and drug metabolism studies. Major products formed during these reactions would be deuterated versions of Bortezomib metabolites.
Scientific Research Applications
Bortezomib-d15 serves as an essential tool in pharmacokinetic studies. Researchers use it as an internal standard to quantify Bortezomib levels in biological samples. Its applications extend to chemistry, biology, and medicine, aiding in drug development, metabolism studies, and therapeutic monitoring.
Mechanism of Action
Bortezomib exerts its effects by inhibiting the proteasome, a cellular complex responsible for protein degradation. By blocking proteasomal activity, Bortezomib disrupts protein turnover, leading to apoptosis (programmed cell death) in cancer cells. Bortezomib-d15 likely follows a similar mechanism, albeit with deuterium-labeled moieties.
Comparison with Similar Compounds
While Bortezomib-d15 is unique due to its deuterium labeling, other proteasome inhibitors like Carfilzomib and Ixazomib share similar mechanisms of action. Bortezomib-d15’s isotopic modification sets it apart, making it a valuable research tool.
Properties
CAS No. |
390800-88-1 |
|---|---|
Molecular Formula |
C57H69B3N12O9 |
Molecular Weight |
1098.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1 |
InChI Key |
YVBHFXUJMLXLKP-INZJBPCBSA-N |
SMILES |
B1(OB(OB(O1)C(CC(C)C)NC(C2=CC=CC=C2)C(=O)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(C4=CC=CC=C4)C(=O)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(C6=CC=CC=C6)C(=O)NC(=O)C7=NC=CN=C7 |
Isomeric SMILES |
B1(OB(OB(O1)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7 |
Canonical SMILES |
B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-PyrazinecarboxaMide, N,N',N''-[2,4,6-boroxintriyltris[[(1R)-3-Methylbutylidene]iMino[(1S)-2-oxo-1-(phenylMethyl)-2,1-ethanediyl]]]tris- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










